B-Ring Substitution Differentiates Biological Target Engagement: 135040-11-8 vs. Ch55 (3,5-Di-tert-butylchalcone)
The 4-methoxy B-ring substituent in CAS 135040-11-8 fundamentally alters the compound's biological target profile compared to the unsubstituted phenyl analog Ch55 (CAS 110368-33-7). Ch55 is a potent synthetic retinoid with RAR-α/β agonist activity (EC50 = 200 nM for HL60 cell differentiation; EC50 = 0.26 nM for F9 embryonic carcinoma cells). In contrast, CAS 135040-11-8 is specifically claimed as a PTP1B inhibitor (target for type 2 diabetes and obesity) in patent CN109503351A and as an anti-ulcer agent in JPS63150241A, neither of which are activities associated with Ch55. [1][2] This demonstrates that the 4-methoxy group redirects target engagement away from retinoid receptors toward phosphatase and gastroprotective pathways.
| Evidence Dimension | Biological target engagement specificity |
|---|---|
| Target Compound Data | Claimed PTP1B inhibitor; anti-ulcer agent (patent claims) |
| Comparator Or Baseline | Ch55 (CAS 110368-33-7): RAR-α/β agonist, EC50 = 200 nM (HL60 differentiation), EC50 = 0.26 nM (F9 cells) |
| Quantified Difference | Qualitatively distinct target profiles; 4-methoxy substitution redirects from retinoid agonism to PTP1B/anti-ulcer activity |
| Conditions | Comparative analysis of patent claims; Ch55 EC50 values from commercial vendor datasheets and literature |
Why This Matters
Researchers requiring PTP1B or anti-ulcer activity must use the 4-methoxy-substituted compound; Ch55 cannot substitute due to its divergent retinoid receptor activity.
- [1] Patent CN109503351A. Claims CAS 135040-11-8 as a PTP1B inhibitor for diabetes, obesity, and insulin sensitizer applications. 2019. View Source
- [2] Patent JPS63150241A. Claims CAS 135040-11-8 as an anti-ulcer agent. Yamanouchi Pharmaceutical Co., Ltd., 1988. View Source
